Boc-2-amino-5-iodobenzoic acid
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Overview
Description
Boc-2-amino-5-iodobenzoic acid is a chemical compound with the molecular formula C12H14INO4 and a molecular weight of 363.15 . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and makes it useful in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-amino-5-iodobenzoic acid typically involves the protection of the amino group of 2-amino-5-iodobenzoic acid with a Boc group. This can be achieved by reacting 2-amino-5-iodobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Boc-2-amino-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group is removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is 2-amino-5-iodobenzoic acid.
Scientific Research Applications
Boc-2-amino-5-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-2-amino-5-iodobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions . Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodobenzoic acid: The parent compound without the Boc protecting group.
2-Iodobenzoic acid: Lacks the amino group and is used as a precursor in the synthesis of oxidizing reagents.
5-Iodoanthranilic acid: Another name for 2-amino-5-iodobenzoic acid.
Uniqueness
Boc-2-amino-5-iodobenzoic acid is unique due to the presence of the Boc protecting group, which enhances its stability and makes it suitable for use in various synthetic applications . This protection allows for selective reactions and facilitates the synthesis of complex molecules .
Properties
IUPAC Name |
5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVOASTYHQSAJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622864 |
Source
|
Record name | 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445479-86-7 |
Source
|
Record name | 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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